molecular formula C17H17NO4 B11103573 3-Methyl-2-[(2-phenoxypropanoyl)amino]benzoic acid

3-Methyl-2-[(2-phenoxypropanoyl)amino]benzoic acid

Cat. No.: B11103573
M. Wt: 299.32 g/mol
InChI Key: CHYFSZSDACGJBC-UHFFFAOYSA-N
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Description

3-Methyl-2-[(2-phenoxypropanoyl)amino]benzoic acid is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid and is characterized by the presence of a phenoxypropanoyl group attached to the amino group of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-[(2-phenoxypropanoyl)amino]benzoic acid typically involves the acylation of 3-methyl-2-aminobenzoic acid with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-Methyl-2-[(2-phenoxypropanoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(2-phenoxypropanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxypropanoyl group may enhance the compound’s ability to bind to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-Methyl-2-aminobenzoic acid: A precursor in the synthesis of the target compound.

    2-Phenoxypropanoic acid: Another precursor used in the synthesis.

    3-Methyl-2-(phenylamino)benzoic acid: A structurally related compound with different substituents.

Uniqueness: 3-Methyl-2-[(2-phenoxypropanoyl)amino]benzoic acid is unique due to the presence of both the methyl and phenoxypropanoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

3-methyl-2-(2-phenoxypropanoylamino)benzoic acid

InChI

InChI=1S/C17H17NO4/c1-11-7-6-10-14(17(20)21)15(11)18-16(19)12(2)22-13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H,18,19)(H,20,21)

InChI Key

CHYFSZSDACGJBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

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